molecular formula C10H18N4O2 B1480348 2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol CAS No. 2098131-70-3

2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol

Cat. No.: B1480348
CAS No.: 2098131-70-3
M. Wt: 226.28 g/mol
InChI Key: SXXRRRFKFMTFDF-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)ethanol is a colorless to yellowish liquid, with an amine-like odor . It is miscible with water in all proportions . It is a versatile intermediate with a variety of applications .


Molecular Structure Analysis

The molecular formula for 2-(2-Aminoethoxy)ethanol is C4H12N2O . Its molecular weight is 104.1509 .


Physical And Chemical Properties Analysis

2-(2-Aminoethoxy)ethanol has a boiling point of 218-224 °C (lit.) and a density of 1.048 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Analysis and Detection Techniques

Research has focused on the detection and analysis of heterocyclic aromatic amines (HAAs), which are structurally related to the query compound. For instance, the study by Teunissen et al. (2010) detailed methods for analyzing HAAs and their metabolites in various biological matrices and foodstuffs, emphasizing the role of liquid chromatography coupled with mass spectrometry for sensitive and selective analysis Teunissen et al., 2010. This suggests that similar analytical techniques could be applied to the study of "2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol" in various matrices.

Synthesis and Modification of Bioactive Compounds

The review of chemical modifications leading to the synthesis of bioactive compounds, such as the work on xylan derivatives by Petzold-Welcke et al. (2014), highlights the importance of chemical modification techniques to impart specific properties to compounds Petzold-Welcke et al., 2014. This approach could be relevant for modifying "this compound" for specific scientific or therapeutic applications.

Potential for Drug Development

Although direct applications of "this compound" in drug development were not identified in the reviewed literature, the exploration of related compounds in the pharmaceutical domain, such as the investigation of Mannich bases for their biological activities outlined by Raju et al. (2023), suggests a framework for investigating the biological and pharmacological potentials of the compound Raju et al., 2023.

Safety and Hazards

2-(2-Aminoethoxy)ethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Properties

IUPAC Name

2-[[6-(2-aminoethoxy)-2-methylpyrimidin-4-yl]-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-8-12-9(14(2)4-5-15)7-10(13-8)16-6-3-11/h7,15H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXRRRFKFMTFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCCN)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol
Reactant of Route 2
2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol
Reactant of Route 3
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2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol
Reactant of Route 4
2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol
Reactant of Route 5
2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol

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